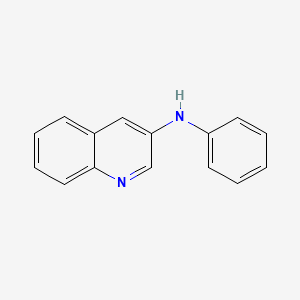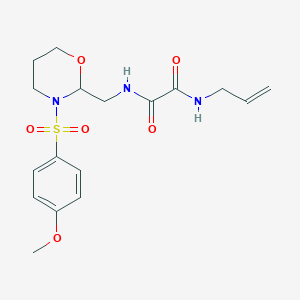![molecular formula C21H18ClN3O3S2 B3013249 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105242-89-4](/img/structure/B3013249.png)
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis Techniques : This compound and its derivatives are synthesized through various chemical processes, such as esterification, hydrazination, salt formation, cyclization, and nucleophilic attack, as demonstrated in the synthesis of related sulfonamide derivatives (Chen et al., 2010).
- Antiviral Activity : Certain derivatives show potential antiviral activities, specifically against tobacco mosaic virus (Chen et al., 2010).
- Antimicrobial and Anti-Enzymatic Activities : Some synthesized compounds exhibit antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).
- Docking Studies and Structural Analysis : Detailed docking studies and crystal structure analysis contribute to understanding the orientation and interaction of these molecules within specific active sites, particularly in their role as COX-2 inhibitors (Al-Hourani et al., 2015).
- Theoretical Investigations for Cancer Inhibition : Quantum chemical calculations and molecular docking studies suggest potential applications as cancer inhibitors (Kamaraj et al., 2021).
Additional Applications
- Bactericidal Properties : The derivatives of this compound are recognized as potential anti-bacterial agents against various bacterial strains, showing considerable activity in vitro (Siddiqui et al., 2014).
- Antioxidant Activity : Some compounds in this category exhibit potent antioxidant activities, providing insights into their possible use in oxidative stress-related disorders (Karanth et al., 2019).
- Inhibition of α-glucosidase and Lipase : Certain derivatives show inhibitory activities against enzymes like α-glucosidase and lipase, indicating potential applications in metabolic disorders (Bekircan et al., 2015).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal applications, it might interact with biological targets such as proteins or enzymes . The specific interactions would depend on the structure of the compound and the nature of the target.
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields. Further studies could also explore its synthesis, reactivity, and interactions with other compounds .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-3-14-4-10-17(11-5-14)25(2)30(26,27)18-12-13-29-19(18)21-23-20(24-28-21)15-6-8-16(22)9-7-15/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLDDRUBRQZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
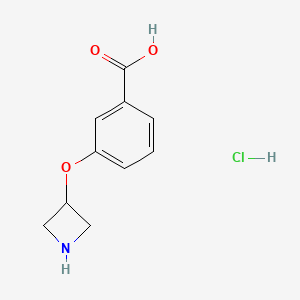
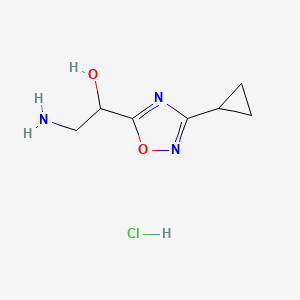


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)
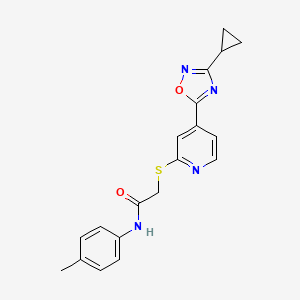
![2-Cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3013177.png)
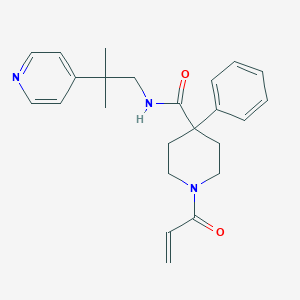
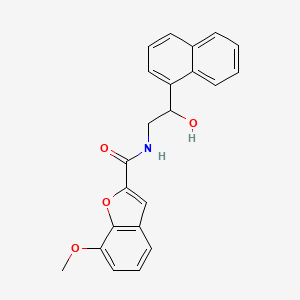
![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)


